3-Chloro-N-(2-phenoxyethyl)aniline
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Overview
Description
3-Chloro-N-(2-phenoxyethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a phenoxyethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-phenoxyethyl)aniline typically involves the reaction of 3-chloroaniline with 2-phenoxyethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-phenoxyethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-N-(2-phenoxyethyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-ethyl-N-(2-phenoxyethyl)aniline: This compound has a similar structure but with an ethyl group instead of a hydrogen atom on the nitrogen.
3-Chloro-N-(2-phenoxyethyl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness
3-Chloro-N-(2-phenoxyethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and phenoxyethyl groups make it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
61040-71-9 |
---|---|
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-chloro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C14H14ClNO/c15-12-5-4-6-13(11-12)16-9-10-17-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |
InChI Key |
LLBCGWXFUODXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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